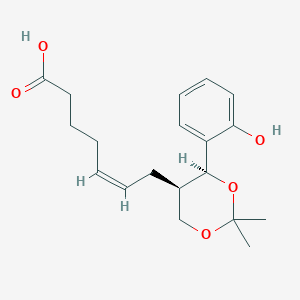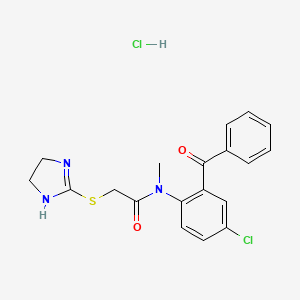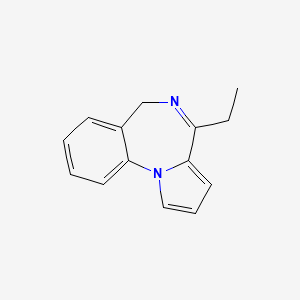
4-Ethyl-6H-pyrrolo(1,2-a)(1,4)benzodiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-6H-pyrrolo(1,2-a)(1,4)benzodiazepine is a heterocyclic compound that belongs to the class of pyrrolobenzodiazepines. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications . The structure of this compound consists of a pyrrole ring fused to a benzodiazepine ring, with an ethyl group attached to the fourth position of the pyrrole ring.
Méthodes De Préparation
The synthesis of 4-Ethyl-6H-pyrrolo(1,2-a)(1,4)benzodiazepine can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, which is a one-pot two-step methodology that allows for the formation of highly condensed heterocycles under mild conditions . This approach is advantageous due to its step and atom economy, environmental benignity, and convergent synthetic method.
In an industrial setting, the production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
4-Ethyl-6H-pyrrolo(1,2-a)(1,4)benzodiazepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
For example, the oxidation of this compound can lead to the formation of corresponding N-oxides, while reduction reactions can yield dihydro derivatives. Substitution reactions, such as halogenation, can introduce halogen atoms into the benzodiazepine ring, resulting in various halogenated derivatives.
Applications De Recherche Scientifique
In chemistry, it serves as a valuable scaffold for the synthesis of novel compounds with potential biological activities . In biology and medicine, derivatives of this compound have shown promise as anticancer agents, DNA-interactive agents, and neuroprotective agents .
Additionally, 4-Ethyl-6H-pyrrolo(1,2-a)(1,4)benzodiazepine and its derivatives have been investigated for their antiviral and antibacterial properties, making them potential candidates for the development of new therapeutic agents .
Mécanisme D'action
The mechanism of action of 4-Ethyl-6H-pyrrolo(1,2-a)(1,4)benzodiazepine involves its interaction with specific molecular targets and pathways. One of the primary targets is DNA, where the compound can intercalate between base pairs, leading to the inhibition of DNA replication and transcription . This interaction is particularly relevant in the context of its anticancer activity, as it can induce apoptosis in cancer cells.
Furthermore, this compound has been shown to modulate various signaling pathways, including those involved in cell cycle regulation and apoptosis . These effects contribute to its potential therapeutic applications in cancer treatment and other diseases.
Comparaison Avec Des Composés Similaires
4-Ethyl-6H-pyrrolo(1,2-a)(1,4)benzodiazepine can be compared with other similar compounds, such as pyrrolo(2,1-c)(1,4)benzodiazepine and pyrrolo(1,2-d)(1,4)benzodiazepine . While all these compounds share a common benzodiazepine core, they differ in the position and nature of the fused pyrrole ring.
Pyrrolo(2,1-c)(1,4)benzodiazepine: This compound has the pyrrole ring fused at the 2,1-position of the benzodiazepine ring.
Pyrrolo(1,2-d)(1,4)benzodiazepine: This compound has the pyrrole ring fused at the 1,2-position of the benzodiazepine ring.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct biological activities and therapeutic potential.
Propriétés
Numéro CAS |
92508-22-0 |
|---|---|
Formule moléculaire |
C14H14N2 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
4-ethyl-6H-pyrrolo[1,2-a][1,4]benzodiazepine |
InChI |
InChI=1S/C14H14N2/c1-2-12-14-8-5-9-16(14)13-7-4-3-6-11(13)10-15-12/h3-9H,2,10H2,1H3 |
Clé InChI |
WNLAYJZRFVHBHD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NCC2=CC=CC=C2N3C1=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



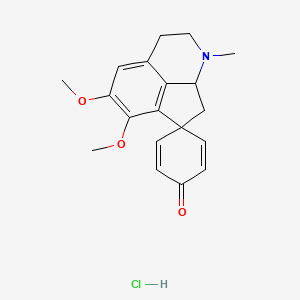
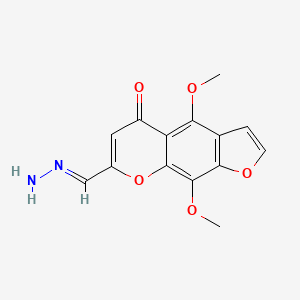
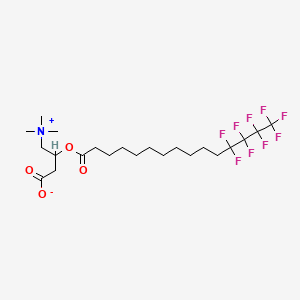
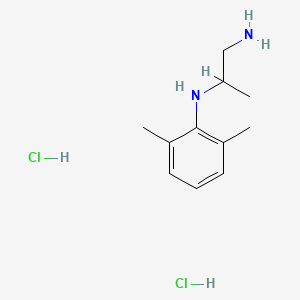
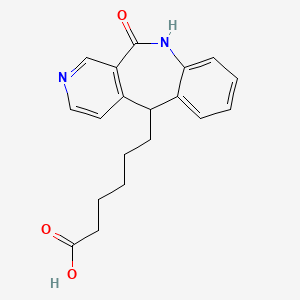
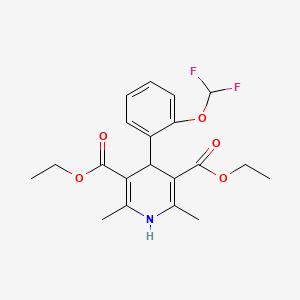
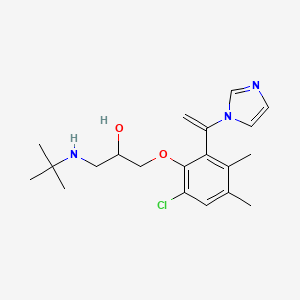

![1-[4-(diethylamino)but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid](/img/structure/B12766021.png)
![(6aR,10aR)-3-hept-1-ynyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B12766045.png)
